molecular formula C7H5BrClN3 B13329535 7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine

7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B13329535
M. Wt: 246.49 g/mol
InChI Key: AGJXNGLTLOBZFZ-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that contains a pyrrolo[2,1-f][1,2,4]triazine core with bromine, chlorine, and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine typically involves the bromination of 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of benzoyl peroxide as a radical initiator. The reaction is carried out in carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methyl groups on the pyrrolo[2,1-f][1,2,4]triazine core makes it a valuable compound for various research applications.

Biological Activity

7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural characteristics, including the presence of bromine and chlorine substituents along with a methyl group, contribute to its potential as a therapeutic agent, particularly in oncology and virology.

Chemical Structure and Properties

The compound's molecular formula is C7H5BrClN3C_7H_5BrClN_3, with a molecular weight of 250.46 g/mol. The structural features include:

  • Bicyclic structure : Incorporates both pyrrole and triazine moieties.
  • Substitution pattern : The presence of halogens (bromine and chlorine) and a methyl group enhances its reactivity and biological profile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through various mechanisms:

  • Kinase Inhibition : The compound has been identified as a potential inhibitor of several kinases involved in cancer progression. For instance, it has shown promise in inhibiting Bruton’s tyrosine kinase (BTK) and mammalian target of rapamycin (mTOR), which are critical in signaling pathways related to tumor growth and survival .
  • In Vitro Studies : In laboratory settings, derivatives of this compound demonstrated cytotoxic effects against various cancer cell lines. A notable study highlighted its efficacy against colon cancer xenografts in mice, indicating a decrease in key proteins associated with tumor growth .

Antiviral Activity

In addition to its anticancer properties, this compound has been explored for its antiviral potential. Its ability to inhibit viral replication mechanisms makes it a candidate for further investigation in antiviral drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key findings include:

Substitution Effect on Activity
Bromine at C-7Enhances kinase inhibition potency
Chlorine at C-4Modulates selectivity towards specific kinases
Methyl at C-5Contributes to overall biological activity

These modifications can significantly influence the compound's interaction with target proteins and its pharmacokinetic properties .

Case Study 1: Antitumor Efficacy

A study conducted by researchers evaluated the antitumor efficacy of this compound using human tumor xenograft models. The results showed a marked reduction in tumor size compared to control groups. This study emphasized the importance of further clinical trials to establish dosage and long-term effects .

Case Study 2: Molecular Docking Studies

Molecular docking studies were performed to predict the binding affinity of this compound to various kinase targets. The findings suggested that the compound could effectively bind to BTK and mTOR with favorable docking scores, indicating potential as a therapeutic agent in targeted cancer therapies .

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

7-bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C7H5BrClN3/c1-4-2-5(8)12-6(4)7(9)10-3-11-12/h2-3H,1H3

InChI Key

AGJXNGLTLOBZFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=NN2C(=C1)Br)Cl

Origin of Product

United States

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